Home > Products > Building Blocks P9800 > 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid - 1495970-13-2

4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid

Catalog Number: EVT-1689529
CAS Number: 1495970-13-2
Molecular Formula: C11H7F3N2O2
Molecular Weight: 256.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6,7-triazaspiro[3,4]oct-7-en-6-yl)-N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet i din-1-yl)benzamide

  • Compound Description: This compound is a complex molecule containing both pyrazolone and 2-azetidinone ring systems, synthesized as part of a study investigating novel 1,3,4-oxadiazole derivatives for antimicrobial activity. []
  • Relevance: While this compound shares the 4-substituted benzamide core with 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid, it differs significantly in the presence of the spirocyclic triazaspirooctene, azetidine, and oxadiazole moieties. This compound highlights the diverse structural modifications possible while retaining the central benzamide motif.
  • Compound Description: This compound serves as a central scaffold in research investigating azomethine and N-arylamine derivatives as potential anti-methicillin-resistant Staphylococcus aureus agents. []
  • Relevance: This compound exhibits significant structural similarity to 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid. Both molecules possess a benzoic acid moiety directly attached to a pyrazole ring at the 1-position. The key difference lies in the substituent at the 4-position of the pyrazole ring, with a formyl group present in this compound instead of a trifluoromethyl group. This structural difference might lead to different biological activities and pharmacological profiles.

4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic Acid Derivatives

  • Compound Description: This group of compounds represents a library of potent anti-Gram-positive bacterial agents, exhibiting activity against Staphylococcus aureus and Enterococcus faecalis, including their biofilm forms and persisters. []
  • Relevance: These derivatives are structurally related to 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid through the common 4-(pyrazol-1-yl)benzoic acid scaffold. The variations within the "anilinomethyl" substituent at the pyrazole's 4-position contribute to the diverse antimicrobial activity observed within this group. This highlights the impact of specific substituents on biological activity within a shared core structure.
  • Compound Description: These compounds belong to a series of pyrazole-derived hydrazones exhibiting potent growth inhibition against drug-resistant Staphylococcus aureus and Acinetobacter baumannii. []
  • Relevance: These compounds share the 4-(pyrazol-1-yl)benzoic acid core with 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid, with variations at the 3- and 4-positions of the pyrazole ring. The presence of a fluorophenyl group at the 3-position instead of a trifluoromethyl group and a formyl group at the 4-position indicates potential alternative approaches to achieving antimicrobial activity within this class of compounds.

4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid

  • Compound Description: This compound is a ligand utilized in the synthesis of a new copper(II) complex investigated for its biological properties. []
  • Relevance: This compound presents a variation in the core structure compared to 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid. While both retain the benzoic acid group, this compound features a methylene linker between the benzoic acid and the pyrazole ring. Additionally, a pyridin-2-yl group is present at the 3-position of the pyrazole.

4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic Acid (AZD8329)

  • Compound Description: This compound is a potent and selective 11β-HSD1 inhibitor, investigated as a potential treatment for obesity and metabolic syndrome. It was developed to address the limitations of previous carboxylic acid inhibitors like AZD4017, demonstrating improved solubility, pharmacokinetics, and reduced acyl glucuronidation liability. [, ]
  • Relevance: This compound shares the 4-(pyrazol-1-yl)benzoic acid core with 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid, with variations at the 4- and 5-positions of the pyrazole ring. The presence of a bulky 2-adamantylcarbamoyl group at position 4 and a tert-butyl group at position 5, instead of a trifluoromethyl group, indicates a successful exploration of structural diversity in the pursuit of improved pharmacological properties within this class of compounds. ,

4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic Acid Hydrazone Derivatives

  • Compound Description: This series comprises 27 coumarin-pyrazole-hydrazone hybrids synthesized and studied for their antimicrobial properties against a panel of Gram-positive and Gram-negative bacteria. Several compounds demonstrated potent growth inhibition. []

4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib)

  • Compound Description: This compound, celecoxib, is a well-known selective COX-2 inhibitor developed for treating rheumatoid arthritis and osteoarthritis. []
  • Relevance: While 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid is a benzoic acid derivative, celecoxib represents a structurally similar sulfonamide analog. Both compounds share the 4-(pyrazol-1-yl)benzene core with a trifluoromethyl group at the 3-position of the pyrazole ring. This similarity highlights the significance of the 4-(trifluoromethyl)-1H-pyrazol-1-yl motif in medicinal chemistry and its presence in a clinically relevant drug.

4-[5-{4-[(2-Benzylidenehydrazine)Carbonyl]phenyl}-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Benzenesulfonamides

  • Compound Description: This series of compounds was synthesized from celecoxib, aiming to improve its anti-inflammatory activity and reduce its ulcerogenic effects. []
  • Relevance: These compounds can be considered as modified celecoxib analogs and thus are structurally related to 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid through their shared 4-(trifluoromethyl)-1H-pyrazol-1-yl benzene core. The presence of various benzylidenehydrazine substituents on the phenyl ring at position 5 of the pyrazole highlights the ongoing efforts to optimize the celecoxib scaffold for improved therapeutic benefits.

2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} Acetamide (OSU-03012)

  • Compound Description: This celecoxib derivative acts as a PDK1 inhibitor and directly targets p21-activated kinase (PAK), demonstrating potential in cancer treatment. [, , ]
  • Relevance: OSU-03012 is another modified celecoxib analog, further strengthening the connection between celecoxib and 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid. The presence of the 2-aminoacetamide group on the phenyl ring instead of the sulfonamide in celecoxib demonstrates the versatility of this scaffold for developing compounds with distinct biological targets. , ,

4-[5-(4-fluorophenyl)-3-(trifluoromethyl)- 1H-pyrazol-1-yl]benzenesulfonamide (Mavacoxib)

  • Compound Description: Mavacoxib is a non-steroidal anti-inflammatory drug (NSAID) of the coxib class used to treat chronic pain and inflammation associated with degenerative joint disease in dogs. []
  • Relevance: As a coxib class drug, mavacoxib is structurally related to celecoxib and, consequently, to 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid. The presence of a fluorine atom at the para position of the phenyl ring in mavacoxib, compared to a methyl group in celecoxib, highlights the subtle structural modifications that can be made within this class of compounds to fine-tune their pharmacological properties.
Overview

4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid, also known by its IUPAC name, is a compound featuring a trifluoromethyl group attached to a pyrazole moiety, which is further connected to a benzoic acid structure. This compound has garnered attention in medicinal chemistry for its potential antimicrobial properties, particularly against resistant bacterial strains.

Source

The compound can be synthesized through various chemical reactions involving pyrazole derivatives and benzoic acid. Its synthesis and characterization have been documented in scientific literature, highlighting its significance in the development of new antimicrobial agents .

Classification

4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid falls under the category of heterocyclic compounds due to the presence of the pyrazole ring. It is classified as an aromatic compound due to the benzoic acid portion and is recognized for its fluorinated structure, which often enhances biological activity and solubility in pharmaceutical applications.

Synthesis Analysis

Methods

The synthesis of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid typically involves several key steps:

  1. Formation of Pyrazole: The initial step often includes the formation of a pyrazole ring through the reaction of hydrazine with appropriate carbonyl compounds.
  2. Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved using reagents such as trifluoroacetic anhydride or via direct fluorination techniques.
  3. Coupling with Benzoic Acid: The final step involves coupling the synthesized pyrazole derivative with benzoic acid, usually through a condensation reaction facilitated by coupling agents or under acidic conditions.

Technical Details

The synthesis can be performed using various methodologies including one-pot reactions, which streamline the process and improve yields. For instance, hydrazone derivatives can be synthesized in multi-gram scales without extensive purification steps .

Molecular Structure Analysis

Structure

The molecular formula for 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid is C11H7F3N2O2C_{11}H_{7}F_{3}N_{2}O_{2}, with a molecular weight of approximately 256.18 g/mol. The structure features:

  • A pyrazole ring (C3N2H3)
  • A trifluoromethyl group (CF3) attached to one of the nitrogen atoms in the pyrazole
  • A benzoic acid moiety (C6H5COOH) linked to the pyrazole nitrogen

Data

The compound's InChI Key is ZQBFVQMSDDVBSD-UHFFFAOYSA-N, and it has a CAS number of 220462-27-1. The structural representation can be depicted using SMILES notation: C1=CC(=CC=C1C(=O)O)N2C=CC(=N2)C(F)(F)F .

Chemical Reactions Analysis

Reactions

4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid participates in various chemical reactions that enhance its utility:

  1. Esterification: The carboxylic acid group can react with alcohols to form esters.
  2. Amide Formation: Reaction with amines can yield amides, which may exhibit different biological activities.
  3. Reduction Reactions: The compound can undergo reduction to alter functional groups for further modifications.

Technical Details

These reactions often require specific conditions such as temperature control, pH adjustments, and sometimes catalysts to optimize yields and selectivity.

Mechanism of Action

Process

The mechanism of action for 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid as an antimicrobial agent involves:

  1. Inhibition of Bacterial Growth: The compound interacts with bacterial cell membranes or intracellular targets, disrupting essential processes.
  2. Targeting Enzymatic Pathways: It may inhibit specific enzymes involved in bacterial metabolism or cell wall synthesis.

Data

Studies have shown that derivatives of this compound exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Acinetobacter baumannii, suggesting a promising therapeutic application .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide; limited solubility in water due to hydrophobic characteristics.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the carbonyl group in the carboxylic acid.

Relevant data includes melting points, boiling points, and spectral information obtained from techniques such as Nuclear Magnetic Resonance spectroscopy confirming its structure .

Applications

Scientific Uses

4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid has significant potential in various fields:

  • Medicinal Chemistry: As a lead compound for developing new antibiotics targeting resistant bacteria.
  • Pharmaceutical Development: Used in designing novel drug candidates due to its unique structural features that enhance bioactivity.
  • Chemical Research: Serves as an intermediate in synthesizing other complex molecules with potential therapeutic benefits.

Properties

CAS Number

1495970-13-2

Product Name

4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid

IUPAC Name

4-[4-(trifluoromethyl)pyrazol-1-yl]benzoic acid

Molecular Formula

C11H7F3N2O2

Molecular Weight

256.18 g/mol

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)8-5-15-16(6-8)9-3-1-7(2-4-9)10(17)18/h1-6H,(H,17,18)

InChI Key

XJBZERBUMSQUJS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)N2C=C(C=N2)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=C(C=N2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.